Termitomycamide E

ER stress Neuroprotection Tunicamycin-induced cell death

ER stress researchers risk experimental failure when using inactive termitomycamide analogs (A, C, D) that lack protective activity despite structural similarity. Termitomycamide E eliminates this risk. • Protects Neuro2a cells against tunicamycin-induced ER stress-dependent cell death at 0.1 μg/mL; Termitomycamides A, C, and D are inactive under identical conditions, providing built-in negative-control benchmarks. • para-Hydroxyphenethyl amide head group distinguishes it from indole-bearing Termitomycamide B, enabling head-to-head pharmacophore comparison for SAR studies. • Single carbonyl deletion (Termitomycamide A→E) converts an inactive scaffold into an active ER stress suppressor-a rare, well-defined SAR pair for UPR pathway dissection.

Molecular Formula C26H41NO2
Molecular Weight 399.6 g/mol
Cat. No. B586540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTermitomycamide E
Synonyms2'-Deoxotermitomycamide A
Molecular FormulaC26H41NO2
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O
InChIInChI=1S/C26H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h6-7,9-10,18-21,28H,2-5,8,11-17,22-23H2,1H3,(H,27,29)/b7-6-,10-9-
InChIKeyJTSNNDBVDQFVEG-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Termitomycamide E for ER Stress Research


Termitomycamide E (2′-Deoxotermitomycamide A, CAS 1177258-62-6, MW 399.61, C₂₆H₄₁NO₂) is a fatty acid amide isolated from the giant edible mushroom Termitomyces titanicus cultivated symbiotically in termite nests [1]. It belongs to the termitomycamide family (A–E), characterized by long-chain unsaturated fatty acid amide structures with varying head groups [2]. Termitomycamide E suppresses endoplasmic reticulum (ER) stress and exhibits protective activity against ER stress-dependent cell death .

1ER stress cell model probe – Reported protective activity in tunicamycin-treated Neuro2a cells at defined concentration
2Head-group SAR comparator – Active phenolic amide scaffold distinct from indolic Termitomycamide B
3Fungal natural product reference – Structurally verified metabolite from Termitomyces titanicus

Why Termitomycamide E Cannot Be Replaced


The termitomycamide family (A–E) shares a common fatty acid amide scaffold but diverges critically in head-group structure and, consequently, in ER stress-suppressive activity [1]. While Termitomycamide B and E demonstrated protective activity against tunicamycin-induced ER stress-dependent cell death in Neuro2a cells at 0.1 μg/mL, Termitomycamides A, C, and D were inactive under identical assay conditions [2]. Substituting Termitomycamide E with an inactive family member (A, C, or D) would yield no protective effect, invalidating experimental outcomes. Even between the two active members (B and E), structural differences exist: Termitomycamide B bears an indole-containing head group, whereas Termitomycamide E features a para-hydroxyphenethyl amide moiety [3], potentially influencing molecular target interactions and downstream signaling. Generic substitution based on class name alone therefore carries a high risk of experimental failure.

Inactive analogsTermitomycamide A, C, and D show no ER stress protection in the same model; substitution may yield no detectable activity.
Head-group mismatchTermitomycamide B has an indole head group vs. phenolic of E; target engagement and signaling may differ.
Class-only selectionGeneric termitomycamide class naming ignores critical 2′-deoxo structural requirement for activity.

Termitomycamide E: Evidence vs. Inactive Analogs


ER Stress Protection Activity

In a direct head-to-head evaluation of all five termitomycamides (A–E) isolated from the same source, Termitomycamide E (Compound 5) demonstrated protective activity against ER stress-dependent cell death in Neuro2a cells at a concentration of 0.1 μg/mL when co-administered with tunicamycin (an N-linked glycosylation inhibitor that induces ER stress) [1]. Under the identical assay conditions, Termitomycamides A (Compound 1), C (Compound 3), and D (Compound 4) exhibited no protective activity whatsoever at the same 0.1 μg/mL concentration [2]. Termitomycamide B (Compound 2) also showed protective activity, but with a structurally distinct indole-based head group [3].

ER stress protection
Head-to-head
Active at 0.1 µg/mL (Neuro2a + tunicamycin) vs. no activity for A, C, D
Reported cell model response context – supports selection of E over inactive family members for ER stress assays
Binary differentiation at tested concentration; confirm activity in your model
ER stress Neuroprotection Tunicamycin-induced cell death

Structural Determinant of Activity

Termitomycamide E is structurally defined as 2′-Deoxotermitomycamide A . The key structural difference is the presence of a para-hydroxyphenethyl amide head group in Termitomycamide E, versus a para-hydroxyphenylacyl amide moiety (with a carbonyl at the 2′ position) in Termitomycamide A [1]. This single carbonyl-to-methylene modification (2′-deoxo substitution) transforms an inactive compound (Termitomycamide A) into an active ER stress suppressor (Termitomycamide E) [2].

2′-Deoxo structural switch
Head-to-head
MW 399.61 (E) vs. 413.59 (A); 14 Da difference from carbonyl removal
Single carbonyl-to-methylene change transforms inactive A into active E – verify CAS to avoid inactive analog
CAS 1177258-62-6 required; Termitomycamide A (CAS 1254277-90-1) inactive
Structure-activity relationship SAR Fatty acid amide

Head-Group Scaffolds for SAR Studies

Among the two active termitomycamides, Termitomycamide E and Termitomycamide B possess distinct head-group structures [1]. Termitomycamide E contains a para-hydroxyphenethyl amide moiety (phenolic), whereas Termitomycamide B features an indole-3-carbonyl amide head group (indolic) [2]. Both compounds demonstrate protective activity against tunicamycin-induced ER stress in Neuro2a cells at 0.1 μg/mL , but their divergent chemical scaffolds may engage different molecular targets or exhibit distinct physicochemical properties relevant to solubility, permeability, and metabolic stability.

Head-group scaffolds
Cross-study comparable
Phenolic (E) vs. indolic (B) amide; both active at 0.1 µg/mL; 37 Da mass difference
Supports parallel SAR studies with chemically distinct active probes; target engagement may not be identical
Procure both for head-group pharmacophore mapping
Structure-activity relationship Chemical biology Phenolic amide

Fungal Natural Product Origin

Termitomycamide E is a bona fide natural product isolated from the fruiting bodies of Termitomyces titanicus, a fungus cultivated symbiotically by Macrotermes termites [1]. This contrasts with purely synthetic small-molecule libraries where compounds lack an evolutionary or ecological functional context [2]. Termitomyces species produce a diverse array of secondary metabolites implicated in garden homeostasis, antimicrobial defense, and symbiotic communication [3].

Fungal natural origin
Class-level
Isolated from Termitomyces titanicus; ecological symbiosis context vs. synthetic modulators
Verified fungal metabolite scaffold for natural product discovery and chemical ecology research
Evolutionary context not offered by synthetic ER stress compounds
Natural product Fungal metabolite Termitomyces symbiosis

Termitomycamide E Application Scenarios


ER Stress Research Positive Control

Investigators studying unfolded protein response (UPR) pathways or ER stress-mediated cell death can deploy Termitomycamide E as a protective probe in tunicamycin-treated Neuro2a cells [1]. The published head-to-head comparison with Termitomycamides A, C, and D provides built-in negative-control data, reducing the need for independent validation of class-level inactivity and strengthening experimental design. This is particularly valuable for research on neurodegenerative disorders linked to ER stress, including Parkinson's disease, Alzheimer's disease, and prion diseases .

SAR Studies of Head-Group Modifications

The termitomycamide series offers a rare, naturally derived SAR set where a single carbonyl deletion (Termitomycamide A → Termitomycamide E) converts an inactive compound into an active ER stress suppressor [1]. Termitomycamide E serves as the active phenolic scaffold comparator, while Termitomycamide B provides the active indolic scaffold comparator . Parallel procurement of both active family members enables systematic exploration of head-group pharmacophore requirements for ER stress suppression.

Fungal Natural Product Discovery

Termitomycamide E is a verified secondary metabolite from Termitomyces titanicus, a fungus that forms obligate mutualisms with fungus-farming termites [1]. Researchers investigating the chemical ecology of this symbiosis, the biosynthetic gene clusters of Termitomyces species, or the ecological functions of fungal fatty acid amides require authentic natural product standards . Termitomycamide E provides a chemically defined, structurally elucidated benchmark compound for comparative metabolomics, bioactivity-guided fractionation, and phylogenetic distribution studies across the Termitomyces genus.

Neuroprotection Screening for ER Stress Modulators

In drug discovery pipelines targeting neurodegenerative diseases, Termitomycamide E serves as a structurally characterized natural product hit with demonstrated protective activity at 0.1 μg/mL against tunicamycin-induced ER stress [1]. Its well-defined structure (confirmed by total synthesis) and availability from multiple reputable vendors make it suitable for inclusion in focused natural product libraries, secondary confirmation assays, and initial SAR expansion efforts. The documented inactivity of Termitomycamides A, C, and D provides a useful negative-control benchmark for assay validation.

Application
Selection Property
Validation Focus
ER stress cell model studies
Reported protective activity at defined concentration with built-in inactive analog data
Confirm activity against A, C, D negative controls in your Neuro2a/tunicamycin protocol
Head-group SAR investigations
Active phenolic scaffold derived from 2′-deoxo modification of inactive A
Map pharmacophore requirements for ER stress suppression; compare with indolic B
Fungal natural product chemistry
Authenticated Termitomyces titanicus metabolite standard
Comparative metabolomics, biosynthesis gene cluster analysis, symbiosis chemical ecology
Neurodegeneration-related ER stress research
Cell model hit with reported protective activity in tunicamycin challenge
Assay validation using inactive family members (A, C, D) as benchmarks; confirm in disease-relevant models
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